molecular formula C12H22O B3058160 (4-tert-Butylcyclohexyl)acetaldehyde CAS No. 88166-21-6

(4-tert-Butylcyclohexyl)acetaldehyde

Cat. No. B3058160
CAS RN: 88166-21-6
M. Wt: 182.3 g/mol
InChI Key: HIIVFCPSWQQHEF-UHFFFAOYSA-N
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Description

“(4-tert-Butylcyclohexyl)acetaldehyde” is a chemical compound that is widely used in the fragrance industry . It exists in cis and trans forms . The trans-isomer has a rich, woody odor, while the odor of the cis-isomer is more intense and more floral .


Synthesis Analysis

The synthesis of “(4-tert-Butylcyclohexyl)acetaldehyde” involves the catalytic hydrogenation of 4-tert-butylphenol followed by acetylation of the resulting 4-tert-butylcyclohexanol . If Raney nickel is used as the catalyst, a high percentage of the trans-isomer is obtained. A rhodium–carbon catalyst yields a high percentage of the cis-isomer .


Molecular Structure Analysis

The molecular formula of “(4-tert-Butylcyclohexyl)acetaldehyde” is C12H22O2 . The molecular weight is 198.3019 . The IUPAC Standard InChI is InChI=1S/C12H22O2/c1-9(13)14-11-7-5-10(6-8-11)12(2,3)4/h10-11H,5-8H2,1-4H3 .


Physical And Chemical Properties Analysis

“(4-tert-Butylcyclohexyl)acetaldehyde” has a boiling point of 228-230 °C25 mm Hg (lit.) . Its density is 0.934 g/mL at 25 °C (lit.) . The vapor pressure is 7.9Pa at 25℃ . The refractive index is n 20/D 1.452 (lit.) .

Scientific Research Applications

Hydrogen Transfer and Aldol Condensation

(4-tert-Butylcyclohexyl)acetaldehyde's derivatives, such as 4-tert-butylcyclohexanone, are studied in hydrogen transfer reactions and aldol condensation processes. Lopez et al. (2002) investigated the liquid-phase reduction of 4-tert-butylcyclohexanone, demonstrating its involvement in catalysis by basic sites and its participation in the hydrogenation of cinnamaldehyde (Lopez, Valente, Clacens, & Figuéras, 2002).

Pyrolysis and Oxidation Studies

The pyrolysis and oxidation of compounds structurally related to (4-tert-Butylcyclohexyl)acetaldehyde have been the subject of studies to understand their thermal decomposition and reaction profiles. Yasunaga et al. (2012) explored this for butanols, which are relevant to the study of acetaldehyde chemistry (Yasunaga et al., 2012).

Alkylation Studies

Alkylation reactions involving tert-butylhydrazones of aldehydes, including acetaldehyde, have been studied for synthesizing new tert-butylazo compounds. This research by Wang and Warkentin (1988) provides insights into the reactivity and potential applications of related aldehydes in organic synthesis (Wang & Warkentin, 1988).

Acetal Protection and Deprotection

Fujioka et al. (2006) discussed the chemoselective deprotection of acetals from aldehydes, which could be related to the manipulation of (4-tert-Butylcyclohexyl)acetaldehyde in various chemical syntheses. This study sheds light on the reaction mechanisms and intermediate structures in such processes (Fujioka et al., 2006).

Mannich Reactions

The use of acetaldehyde in proline-catalyzed Mannich reactions has been explored by Yang et al. (2008). This research highlights the potential of acetaldehyde, a simple molecule, in asymmetric synthesis, suggesting possible applications for related aldehydes in creating chiral, biologically relevant compounds (Yang, Chandler, Stadler, Kampen, & List, 2008).

Studies on Acetaldehyde Derivatives

Brink (1977) investigated reactions between Cyclohexylidenacetaldehyde derivatives, including 4-tert-Butylcyclohexylidenacetaldehyde, with thioglycolic acid and its derivatives. This study provides valuable insights into the stereochemical aspects of these reactions, contributing to the understanding of the chemical behavior of (4-tert-Butylcyclohexyl)acetaldehyde derivatives (Brink, 1977).

Safety And Hazards

“(4-tert-Butylcyclohexyl)acetaldehyde” should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to use personal protective equipment as required and to use the compound in areas with adequate ventilation . Eating, drinking, or smoking while using this product should be avoided .

properties

IUPAC Name

2-(4-tert-butylcyclohexyl)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIVFCPSWQQHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616596
Record name (4-tert-Butylcyclohexyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-tert-Butylcyclohexyl)acetaldehyde

CAS RN

88166-21-6
Record name (4-tert-Butylcyclohexyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-tert-Butylcyclohexyl)acetaldehyde
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Citations

For This Compound
1
Citations
A Srikrishna, D Vijaykumar, TJ Reddy - Tetrahedron, 1997 - Elsevier
Starting from the monoterpene R-carvone, enantiospecific total synthesis of the spirosesquiterpenes (+)-dihydroerythrodiene, (+)-dihydrospirojatamol and (+)-dihydroepispirojatamol is …
Number of citations: 20 www.sciencedirect.com

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